![molecular formula C11H15Cl2NO2 B2657025 methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate hydrochloride CAS No. 2309454-88-2](/img/structure/B2657025.png)
methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate hydrochloride
Overview
Description
Methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate hydrochloride is a chemical compound known for its diverse applications in scientific research. It is characterized by its molecular formula C10H13Cl2NO2 and is often used in pharmaceutical synthesis and neurological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate hydrochloride typically involves the reaction of 4-chlorobenzyl cyanide with methyl acrylate in the presence of a base, followed by hydrogenation and subsequent treatment with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives such as ketones, alcohols, and substituted amines, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable for developing new compounds with tailored properties .
Biology
- Biological Activity : Methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate hydrochloride has been studied for its interactions with biological systems. It shows potential effects on enzyme inhibition and receptor binding, making it a candidate for further exploration in pharmacological studies .
Medicine
- Therapeutic Properties : Research indicates potential therapeutic applications in treating conditions such as inflammation and cancer. The compound has demonstrated antiproliferative effects against various cancer cell lines, including colon cancer cells (HCT-116), suggesting its utility in oncology .
Biological Mechanisms
The mechanism of action involves the compound's ability to interact with specific molecular targets within biological systems. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group may interact with hydrophobic regions, influencing enzyme or receptor activity.
Neurological Research
This compound has been explored for its potential in treating neurological disorders:
- Antidepressant Effects : Animal model studies indicate that similar compounds may exhibit antidepressant-like effects.
- Anxiolytic Properties : Preliminary findings suggest it could have anxiolytic effects beneficial for anxiety disorders .
Anticancer Activity
The compound's anticancer properties have been highlighted in several studies:
- In Vitro Studies : Significant cytotoxicity against cancer cells has been observed. For instance, it was effective against HCT-116 cells with an IC50 value indicating strong activity compared to standard chemotherapeutics like doxorubicin .
Study on Antiproliferative Effects
A specific study focused on the antiproliferative activity against HCT-116 cells found that:
- Mechanism : The compound induced apoptosis through caspase pathway activation.
- Results : The IC50 values demonstrated substantial cytotoxicity .
Mechanism of Action
The mechanism of action of methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter activity in the brain, which could explain its potential effects on neurological disorders. The compound may also interact with enzymes and receptors involved in cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-(4-chlorophenyl)propanoate: Similar in structure but differs in the position of the amino group.
Ethyl 3-amino-3-(4-chlorophenyl)propanoate: An ethyl ester analog with similar chemical properties.
Methyl 3-amino-3-(4-methylphenyl)propanoate: A methyl-substituted analog with different electronic properties
Uniqueness
Methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to modulate neurotransmitter activity makes it particularly valuable in neurological research.
Biological Activity
Methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate hydrochloride, often referred to as methyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride, is a compound of significant interest in pharmacological and biochemical research. This article delves into its biological activity, exploring its mechanisms, therapeutic potential, and relevant studies.
- Molecular Formula : C10H13ClNO2
- Molecular Weight : 213.67 g/mol
- Structural Features : Contains an amino group, a chlorophenyl group, and an ester functional group.
This compound exhibits its biological activity through several mechanisms:
- Neurotransmitter Modulation : The compound is believed to influence neurotransmitter systems in the brain, potentially aiding in the treatment of neurological disorders such as depression and anxiety. Its structural configuration allows it to interact with specific receptors, modulating their activity.
- Enzyme Interaction : Studies indicate that it may inhibit certain enzymes and bind to receptors, affecting cellular signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.
- Antiproliferative Effects : Research has shown that this compound has antiproliferative properties against various cancer cell lines. It has been investigated for its potential as a lead compound in developing new anticancer agents .
Case Studies
-
Neuroscience Applications :
- A study demonstrated that the compound modulates neurotransmitter release in neuronal cultures, suggesting potential applications in treating mood disorders.
- Interaction with serotonin and dopamine receptors was noted, indicating its role in modifying neurochemical pathways.
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Cancer Research :
- In vitro studies on HCT-116 and HeLa cell lines revealed significant inhibitory effects on cell proliferation, with IC50 values indicating effectiveness comparable to established chemotherapeutic agents like doxorubicin .
- The compound's mechanism involves inducing apoptosis in cancer cells, which has been supported by molecular docking studies highlighting its binding affinity to target proteins involved in cell survival pathways .
Comparative Analysis
Compound Name | Structural Features | Biological Activity |
---|---|---|
Methyl 2-amino-3-(4-chlorophenyl)propanoate | Amino group at position 2 | Different activity profile |
Ethyl 3-amino-3-(4-chlorophenyl)propanoate | Ethyl ester instead of methyl | Similar reactivity but altered pharmacokinetics |
Methyl 3-amino-3-(4-methylphenyl)propanoate | Methyl substitution on phenyl | Variations in electronic properties affecting receptor binding |
The unique structural features of this compound contribute to its distinct biological activities compared to its analogs, particularly regarding its ability to modulate neurotransmitter systems and exert antiproliferative effects.
Applications in Medicine
The compound is being explored for various therapeutic applications:
- Neurological Disorders : Due to its potential to modulate neurotransmitter activity, it may serve as a candidate for treating conditions like depression and anxiety.
- Cancer Treatment : Its antiproliferative properties suggest it could be developed into a novel anticancer drug.
- Enzyme Inhibition : Investigations into its role as an enzyme inhibitor could lead to new treatments for diseases involving dysregulated enzyme activity.
Properties
IUPAC Name |
methyl 2-(aminomethyl)-3-(4-chlorophenyl)propanoate;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2.ClH/c1-15-11(14)9(7-13)6-8-2-4-10(12)5-3-8;/h2-5,9H,6-7,13H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMPSSDGFMLNAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)Cl)CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2309454-88-2 | |
Record name | methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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